3-(Chloromethyl)-2-methylhexane

Description

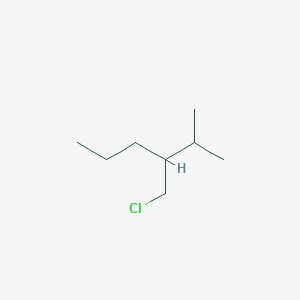

3-(Chloromethyl)-2-methylhexane is a branched alkane derivative with the molecular formula C₈H₁₇Cl. Its structure consists of a hexane backbone substituted with a methyl group at position 2 and a chloromethyl (-CH₂Cl) group at position 3 (Figure 1). Key properties include:

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

3-(chloromethyl)-2-methylhexane |

InChI |

InChI=1S/C8H17Cl/c1-4-5-8(6-9)7(2)3/h7-8H,4-6H2,1-3H3 |

InChI Key |

WGUCHSAIHIHWQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylhexane typically involves the chlorination of 2-methylhexane. This can be achieved through a free radical halogenation process using chlorine gas under UV light. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a radical initiator to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methylhexane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding methyl group.

Common Reagents and Conditions:

Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents such as water or ethanol.

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether or THF.

Major Products Formed:

Substitution: Alcohols, amines, thioethers.

Oxidation: Carboxylic acids, ketones.

Reduction: Methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methylhexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methylhexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Chloro-2-methylhexane

- Molecular formula : C₇H₁₅Cl

- Structure : Chlorine atom directly attached to position 3 of 2-methylhexane (vs. chloromethyl group in the target compound) .

- Key differences :

- Molecular weight : 134.65 g/mol (lighter due to absence of additional methylene unit).

- Reactivity : The chlorine atom in 3-chloro-2-methylhexane is less sterically hindered, favoring faster Sₙ2 reactions compared to the bulkier chloromethyl group in 3-(chloromethyl)-2-methylhexane.

- Synthesis : Likely synthesized via radical chlorination of 2-methylhexane, whereas the target compound may require chloro-methylation of 3-methylhexene .

2-Methylhexane and 3-Methylhexane

- Molecular formulas: C₇H₁₆ (non-chlorinated analogs)

- Key differences :

- Boiling points : 2-methylhexane (~90°C) and 3-methylhexane (~94°C) have significantly lower boiling points than chlorinated derivatives due to lack of polar Cl substituents .

- Applications : Primarily used as solvents or fuel additives, whereas chlorinated derivatives serve as synthetic intermediates .

2-Chlorohex-3-ene

- Molecular formula : C₆H₁₁Cl

- Structure : Chlorine on a double-bond-containing hexene backbone.

- Key differences: Reactivity: The allylic chlorine in 2-chlorohex-3-ene is highly reactive in elimination or addition reactions, contrasting with the saturated chloromethyl group in the target compound . Stereochemistry: Potential for cis/trans isomerism, absent in this compound .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity | Synthesis Method |

|---|---|---|---|---|---|

| This compound | C₈H₁₇Cl | 148.67 | ~160–170 (estimated) | Sₙ2 substitutions, eliminations | Chloro-methylation of 3-methylhexene |

| 3-Chloro-2-methylhexane | C₇H₁₅Cl | 134.65 | ~145–155 (estimated) | Faster Sₙ2 due to less steric hindrance | Radical chlorination of 2-methylhexane |

| 2-Methylhexane | C₇H₁₆ | 100.20 | ~90 | Combustion, inert in most reactions | Fractional distillation of petroleum |

| 2-Chlorohex-3-ene | C₆H₁₁Cl | 118.60 | ~120–130 (estimated) | Allylic substitutions, eliminations | HCl addition to hex-2-yne |

Research Findings and Discussion

Structural Influence on Physical Properties

- Branching vs. Boiling Point: The chloromethyl group in this compound increases molecular weight and polarity compared to non-chlorinated analogs, raising its boiling point significantly .

- Steric Effects : The bulkier chloromethyl group reduces nucleophilic substitution rates compared to 3-chloro-2-methylhexane, as observed in kinetic studies of analogous systems .

Analytical Differentiation

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- This compound exhibits a higher retention time than 3-chloro-2-methylhexane due to increased molecular weight .

- Mass spectra show distinct fragmentation patterns: the chloromethyl group produces fragments at m/z 91 (C₇H₁₅⁺) and 49 (CH₂Cl⁺), while 3-chloro-2-methylhexane fragments at m/z 77 (C₅H₁₀Cl⁺) .

Biological Activity

3-(Chloromethyl)-2-methylhexane is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

- Molecular Formula : C8H17Cl

- Molecular Weight : 150.68 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.

Cytotoxicity and Anticancer Potential

Research indicates that compounds with chloromethyl groups often exhibit cytotoxic properties. For instance, studies on related chlorinated alkyl compounds have shown that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

- Case Study : A study investigating similar chlorinated compounds demonstrated that they could effectively inhibit tumor growth in vitro by disrupting cellular proliferation pathways and inducing cell cycle arrest .

Mutagenicity

The presence of a chloromethyl group is associated with mutagenic potential. It has been observed that compounds like this compound can form DNA adducts, which may lead to mutations and carcinogenesis.

- Research Findings : A related study highlighted the metabolic activation of chlorinated compounds leading to the formation of mutagenic metabolites, suggesting a similar pathway for this compound .

Toxicological Profile

The toxicity of this compound has not been extensively documented; however, analogs have shown significant acute toxicity and potential long-term effects on human health.

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | Not specified |

| Mutagenicity | Positive in certain assays |

| Carcinogenicity | Potential based on structure |

Synthesis and Industrial Applications

This compound can be synthesized through several routes, typically involving the chlorination of 2-methylhexane. Its applications extend into organic synthesis as a building block for more complex molecules.

Synthetic Route Example

- Starting Material : 2-Methylhexane.

- Reagent : Chlorine gas or thionyl chloride.

- Conditions : UV light or heat to facilitate the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.